EPAC1 Inhibitory Potency: NY0561 Versus the HTS Progenitor ESI-09
NY0561 (Compound 32) demonstrates a 3.6-fold improvement in EPAC1 inhibitory potency compared to the progenitor hit ESI-09 (Compound 1) in the same Rap1b-bGDP EPAC1 GEF activity assay [1]. NY0561 achieves an IC50 of 3.0 ± 0.3 µM versus 10.8 ± 1.6 µM for ESI-09, representing a gain of approximately 7.8 µM in absolute inhibitory capacity [1].
| Evidence Dimension | EPAC1 GEF inhibition (Rap1b-bGDP exchange) |
|---|---|
| Target Compound Data | IC50 = 3.0 ± 0.3 µM (NY0561 / Compound 32) |
| Comparator Or Baseline | IC50 = 10.8 ± 1.6 µM (ESI-09 / Compound 1) |
| Quantified Difference | ~3.6-fold more potent than ESI-09; Δ ≈ 7.8 µM |
| Conditions | In vitro EPAC1 Rap1b-bGDP GEF activity fluorescence-based competition assay; mean ± SD of at least three independent experiments [1] |
Why This Matters
A 3.6-fold potency gain directly translates to lower working concentrations in cellular assays, reducing the risk of off-target effects associated with high micromolar compound exposure.
- [1] Ye N, Zhu Y, Liu Z, Mei FC, Chen H, Wang P, Cheng X, Zhou J. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Eur J Med Chem. 2017;134:62–71. View Source
